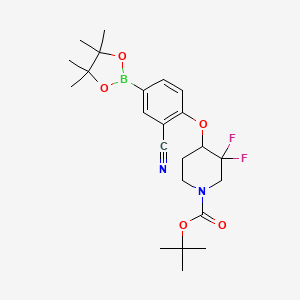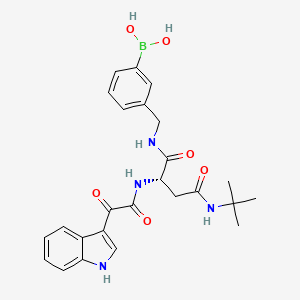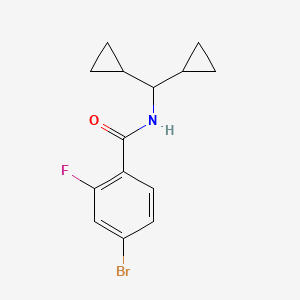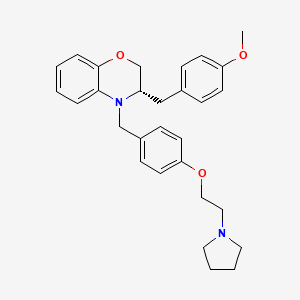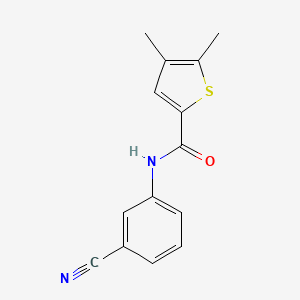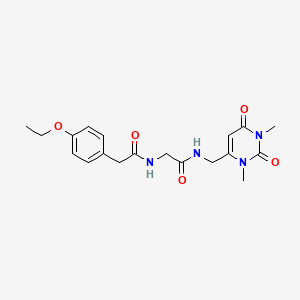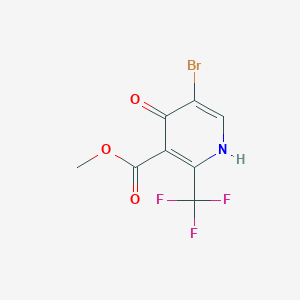
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is a complex organic compound that features a thiazole ring, a tert-butyl group, and a pentanol chain. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The tert-butyl group is introduced via alkylation reactions, and the pentanol chain is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group and pentanol chain differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Propriétés
Formule moléculaire |
C14H26N2OS |
|---|---|
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
3-[[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]pentan-1-ol |
InChI |
InChI=1S/C14H26N2OS/c1-5-11(6-7-17)8-15-9-12-10-16-13(18-12)14(2,3)4/h10-11,15,17H,5-9H2,1-4H3 |
Clé InChI |
NPFVFQWBXAZBBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCO)CNCC1=CN=C(S1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


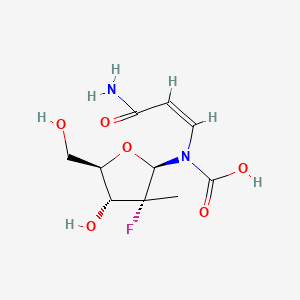

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
